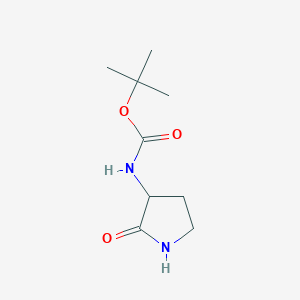

tert-Butyl (2-oxopyrrolidin-3-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-oxopyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWCHAUBYVZILO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400750 | |

| Record name | tert-Butyl (2-oxopyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99780-97-9 | |

| Record name | tert-Butyl (2-oxopyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl (2-oxopyrrolidin-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: tert-Butyl (2-oxopyrrolidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-oxopyrrolidin-3-yl)carbamate is a heterocyclic compound featuring a pyrrolidinone ring with a tert-butoxycarbonyl (Boc) protected amine at the 3-position. This bifunctional molecule serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecular architectures. The presence of the pyrrolidinone core, a privileged scaffold in medicinal chemistry, combined with the readily cleavable Boc protecting group, makes it an attractive starting material for generating diverse libraries of compounds for biological screening.

This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential applications of this compound, with a focus on providing researchers with the necessary information for its effective utilization in the laboratory.

Physicochemical Properties

Quantitative data for this compound and its R-isomer are summarized below. It is important to note that detailed experimental data for the racemic or S-isomer is not extensively available in public literature; therefore, data for the R-isomer is included for reference.

| Property | This compound | (R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate |

| CAS Number | 99780-97-9[1] | 251938-49-5 |

| Molecular Formula | C₉H₁₆N₂O₃[1] | C₉H₁₆N₂O₃ |

| Molecular Weight | 200.24 g/mol [1] | 200.24 g/mol |

| Appearance | White to yellow solid[1] | Solid |

| Boiling Point | Not available | 394.0 ± 31.0 °C at 760 mmHg |

| Purity | Typically ≥95% - 97%[2] | ≥97% |

| Storage | Store at room temperature or 2-8°C, sealed in a dry environment. | Store at room temperature |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. Below is a representative experimental protocol based on the protection of an amino group in a pre-formed pyrrolidinone ring.

Representative Synthesis Protocol: Boc Protection of 3-Aminopyrrolidin-2-one

This protocol describes a general method for the N-protection of 3-aminopyrrolidin-2-one using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

3-Aminopyrrolidin-2-one hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 3-aminopyrrolidin-2-one hydrochloride in dichloromethane, add triethylamine (approximately 2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 15-30 minutes at 0 °C.

-

Add a solution of di-tert-butyl dicarbonate (approximately 1.1 equivalents) in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2-3 times).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford pure this compound.

A generalized workflow for the synthesis of this compound.

Biological and Pharmaceutical Relevance

While specific biological activities of this compound are not extensively documented, the pyrrolidinone scaffold is a core component of numerous biologically active compounds. Derivatives of this compound are being explored for various therapeutic applications.

-

Anticonvulsant Activity: Some derivatives have been investigated for their potential as anticonvulsant agents.[1] The mechanism of action for such compounds often involves modulation of ion channels or neurotransmitter receptors in the central nervous system.

-

Antimicrobial and CNS Activity: Pyrrolidinone-containing compounds have been studied for their potential antimicrobial and central nervous system activities.[1]

-

Enzyme Inhibition: The carbamate functional group can act as a mimic of the peptide bond, making carbamate-containing molecules potential inhibitors of proteases and other enzymes.

-

Building Block for Drug Discovery: The primary utility of this compound is as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic value. The Boc-protected amine allows for selective modification at other positions of the molecule, and subsequent deprotection reveals a primary amine that can be further functionalized.

Potential applications stemming from this compound.

Safety Information

For the R-isomer, (R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate (CAS 251938-49-5), the following GHS hazard information is available:

-

Pictogram: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle this compound with standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its straightforward synthesis and the presence of two key functional moieties make it an ideal starting material for the creation of diverse molecular entities. While detailed biological studies on the compound itself are limited, its utility as a synthetic intermediate in the development of potentially therapeutic agents is evident. Researchers are encouraged to consult the primary literature for specific applications and further detailed characterization data as it becomes available.

References

A Technical Guide to (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate: A Key Chiral Intermediate in Pharmaceutical Synthesis

Abstract: This document provides a comprehensive technical overview of (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate, a valuable chiral building block in modern drug discovery and development. It details the compound's physicochemical properties, provides established protocols for its synthesis and characterization, and explores its application as a synthetic intermediate. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry who utilize complex chiral scaffolds in the synthesis of novel therapeutic agents.

Introduction

(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate is a bifunctional organic molecule that incorporates two critical structural motifs: the pyrrolidinone ring and the tert-butoxycarbonyl (Boc) protecting group. The pyrrolidinone core is a privileged scaffold found in a wide array of pharmacologically active compounds, including the "racetam" class of nootropics. The (S)-stereochemistry at the C3 position provides a specific three-dimensional orientation essential for enantioselective synthesis.

The Boc group is one of the most widely used amine protecting groups in organic synthesis, prized for its stability under a broad range of conditions and its clean, selective removal under mild acidic conditions. The combination of these features makes (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate a highly sought-after intermediate for constructing complex, stereochemically defined target molecules in the drug development pipeline.

Physicochemical and Structural Data

The fundamental properties of (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate are summarized below. These data are crucial for reaction planning, purification, and analytical characterization.

Table 1: Physicochemical Properties of (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆N₂O₃ | [1][2] |

| Molar Mass | 200.23 g/mol | [1][3] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 394.0 ± 31.0 °C at 760 mmHg (Predicted for R-isomer) | |

| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [1] |

| CAS Number | 92235-34-2 | [2] |

| IUPAC Name | tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |

Below is a graphical representation of the molecular connectivity.

Synthesis and Characterization Protocols

The most common and efficient synthesis of the title compound involves the protection of the commercially available chiral amine, (S)-3-aminopyrrolidin-2-one, using di-tert-butyl dicarbonate (Boc₂O).

This protocol is a representative procedure based on standard methods for Boc protection of amines.

-

Reaction Setup: To a round-bottomed flask charged with a magnetic stir bar, add (S)-3-aminopyrrolidin-2-one (1.0 eq) and dissolve in an appropriate anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

-

Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.[4]

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Table 2: Key Spectroscopic Data and Analytical Methods

| Technique | Protocol | Expected Results |

| ¹H NMR | Dissolve sample (5-10 mg) in deuterated chloroform (CDCl₃) or DMSO-d₆ (0.5 mL) with TMS as an internal standard. | A sharp singlet at ~1.45 ppm (9H, t-butyl group); multiplets corresponding to the pyrrolidinone ring protons; broad singlets for the two N-H protons.[5][6] |

| ¹³C NMR | Dissolve sample (20-30 mg) in CDCl₃ or DMSO-d₆ (0.5 mL). | A signal at ~80 ppm (quaternary carbon of the t-butyl group); a signal at ~28 ppm (methyl carbons of the t-butyl group); signals for the carbamate and amide carbonyls (~156 ppm and ~175 ppm, respectively); signals for the pyrrolidinone ring carbons.[5] |

| Mass Spec. (ESI-MS) | Infuse a dilute solution of the sample in methanol or acetonitrile into an electrospray ionization source. | A prominent ion peak corresponding to [M+H]⁺ at m/z 201.12. |

| Infrared (IR) | Prepare a KBr pellet or obtain the spectrum from a thin film. | Strong absorption bands around 3300 cm⁻¹ (N-H stretching), ~1700 cm⁻¹ (carbamate C=O stretching), and ~1680 cm⁻¹ (amide C=O stretching).[7] |

Role and Application in Drug Development

The primary utility of (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate in drug development is as a chiral intermediate. The Boc-protected amine serves as a masked nucleophile, enabling chemists to perform modifications on other parts of a molecule or to build complexity from this core scaffold. The carbamate group is a robust and stable functional group that can withstand a variety of reaction conditions.[8][9]

The logical workflow for its use in a synthetic campaign is outlined below.

This deprotection-coupling sequence allows for the introduction of diverse side chains and functional groups onto the pyrrolidinone scaffold, facilitating the generation of libraries of compounds for structure-activity relationship (SAR) studies. The inherent stereochemistry of the starting material ensures the enantiopurity of the subsequent products, a critical requirement for modern pharmaceuticals.

Safety and Handling

(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate is a chemical reagent that should be handled in a laboratory setting by trained personnel.

-

GHS Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] It may also be harmful if swallowed (H302).

-

Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate is a strategically important molecule for medicinal chemistry and drug development. Its defined stereochemistry, combined with the versatile and reliable Boc-protecting group, makes it an ideal starting point for the synthesis of complex pharmaceutical agents. The protocols and data presented in this guide provide a foundational resource for scientists and researchers aiming to leverage this valuable chiral building block in their synthetic endeavors.

References

- 1. chembk.com [chembk.com]

- 2. parchem.com [parchem.com]

- 3. tert-Butyl (5-oxopyrrolidin-3-yl)carbamate | C9H16N2O3 | CID 68766454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate

CAS Number: 251938-49-5

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

(R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate is a chiral organic compound featuring a pyrrolidinone ring, a common scaffold in pharmaceuticals, and a tert-butoxycarbonyl (Boc) protecting group. This structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).[1]

| Property | Value | Source |

| CAS Number | 251938-49-5 | [2] |

| Molecular Formula | C₉H₁₆N₂O₃ | [2] |

| Molecular Weight | 200.23 g/mol | |

| IUPAC Name | tert-butyl (3R)-2-oxo-3-pyrrolidinylcarbamate | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Boiling Point | 394.0 ± 31.0 °C at 760 mmHg | [2] |

| Storage Temperature | Room temperature | [2] |

Spectroscopic Data

Expected ¹H NMR Spectral Features:

-

tert-butyl group (-C(CH₃)₃): A characteristic sharp singlet integrating to nine protons, typically found in the upfield region around δ 1.4-1.5 ppm.[3]

-

Pyrrolidinone ring protons (-CH₂CH₂- and -CH-): A series of multiplets in the region of δ 1.8-3.5 ppm.

-

N-H protons (-NH-): A broad singlet that can appear over a wide chemical shift range, dependent on solvent and concentration.[4]

Expected ¹³C NMR Spectral Features:

-

tert-butyl group (-C(CH₃)₃): Two distinct signals are observed: one for the quaternary carbon around δ 80-82 ppm and another for the methyl carbons around δ 28 ppm.[4]

-

Carbonyl carbon (-C=O): A signal in the downfield region, typically between δ 170-180 ppm for the lactam and around δ 155-165 ppm for the carbamate.[4]

-

Pyrrolidinone ring carbons: Signals corresponding to the methylene and methine carbons of the ring.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for purity analysis. A typical system would involve a C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid. Detection would typically be by UV absorbance at a low wavelength (e.g., 210 nm) or by mass spectrometry.[5]

Synthesis and Experimental Protocols

The synthesis of (R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate typically involves the Boc-protection of the amine group of (R)-3-aminopyrrolidin-2-one. Several general methods for the synthesis of tert-butyl carbamates can be adapted for this specific molecule.

General Experimental Protocol: Boc Protection of an Amine

This protocol outlines a general procedure for the protection of an amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

(R)-3-aminopyrrolidin-2-one hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran, water)

Procedure:

-

Dissolve (R)-3-aminopyrrolidin-2-one hydrochloride in a suitable solvent.

-

Add the base to neutralize the hydrochloride and to act as an acid scavenger.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the solution.

-

Stir the reaction mixture at room temperature for a specified period (typically several hours to overnight).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts.

-

Extract the product into an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield pure (R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate.

Caption: General workflow for the synthesis of (R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate.

Applications in Drug Development: A Key Linker in PROTACs

A significant application of (R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate is as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7][8][9] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[5] The linker is a critical component that connects the target-binding moiety to the E3 ligase ligand, and its structure influences the efficacy and selectivity of the PROTAC.[5]

The pyrrolidinone scaffold of (R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate can provide a degree of rigidity and a defined spatial orientation to the PROTAC linker, which can be crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC Mechanism of Action:

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

While specific PROTACs utilizing (R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate are often proprietary and detailed in patent literature, the general workflow for their synthesis involves the sequential coupling of the target-binding ligand and the E3 ligase ligand to the deprotected linker.

General Experimental Workflow for PROTAC Synthesis:

Caption: A logical workflow for the synthesis of a PROTAC using the title compound as a linker.

Safety Information

It is important to handle (R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate with appropriate safety precautions in a laboratory setting. Consult the Safety Data Sheet (SDS) for detailed information.

Conclusion

(R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate is a valuable and versatile building block in the field of drug discovery. Its chiral nature and the presence of the pyrrolidinone scaffold make it an attractive component for the synthesis of complex and biologically active molecules. Its application as a linker in the rapidly evolving field of PROTACs highlights its importance in the development of next-generation therapeutics. This guide provides a foundational understanding for researchers and professionals working with this compound, from its basic properties to its role in cutting-edge drug development strategies.

References

- 1. ijcr.info [ijcr.info]

- 2. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs) [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

Technical Guide: Molecular Weight of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate, a compound of interest in pharmaceutical research and development. This document outlines the foundational data and methodologies for the determination of its molecular weight, presented in a clear and accessible format for scientific professionals.

Quantitative Data Summary

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₉H₁₆N₂O₃[1]. The calculation of its molecular weight is based on the standard atomic weights of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 16 | 1.008 | 16.128 |

| Nitrogen | N | 2 | 14.007[2][3][4] | 28.014 |

| Oxygen | O | 3 | 15.999[5][6][7] | 47.997 |

| Total | 200.238 |

The calculated molecular weight is approximately 200.24 g/mol . This value is consistent with the molecular weight of 200.23 g/mol listed in the PubChem database for tert-Butyl (5-oxopyrrolidin-3-yl)carbamate, which is an alternative name for the same chemical structure[1].

Experimental Protocols: Calculation Methodology

The molecular weight of this compound was determined through a standard calculation based on its molecular formula and the atomic weights of its constituent elements as established by the International Union of Pure and Applied Chemistry (IUPAC).

Procedure:

-

Determination of the Molecular Formula: The molecular formula was identified as C₉H₁₆N₂O₃ from established chemical databases[1].

-

Identification of Constituent Elements: The elements present in the molecule are Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

-

Summation of Atomic Weights: The number of atoms for each element was multiplied by its standard atomic weight. The standard atomic weights used are approximately:

-

Calculation of Total Molecular Weight: The sum of the total weights for each element provides the molecular weight of the compound.

-

(9 * 12.011) + (16 * 1.008) + (2 * 14.007) + (3 * 15.999) = 200.238 g/mol .

-

Visualizations

The following diagrams illustrate the logical relationship for the calculation of the molecular weight and the workflow of the determination process.

Caption: Molecular weight calculation from elemental composition.

Caption: Workflow for determining molecular weight.

References

- 1. tert-Butyl (5-oxopyrrolidin-3-yl)carbamate | C9H16N2O3 | CID 68766454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 4. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 5. princeton.edu [princeton.edu]

- 6. Oxygen - Wikipedia [en.wikipedia.org]

- 7. Oxygen, atomic [webbook.nist.gov]

- 8. byjus.com [byjus.com]

- 9. Atomic/Molar mass [westfield.ma.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 12. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 13. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 14. quora.com [quora.com]

- 15. Hydrogen - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 18. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

The Pivotal Role of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate in the Development of Novel Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the scientific importance of tert-butyl (2-oxopyrrolidin-3-yl)carbamate. While not possessing a direct therapeutic mechanism of action itself, this compound serves as a critical chiral building block in the synthesis of innovative therapeutics, particularly potent and selective Tyrosine Kinase 2 (TYK2) inhibitors and novel anticonvulsant agents. This document will elucidate the mechanism of action of the downstream therapeutic molecules, present quantitative data for these compounds, detail relevant experimental protocols, and provide visualizations of key biological pathways and experimental workflows.

Introduction: A Versatile Synthetic Intermediate

This compound is a heterocyclic compound featuring a pyrrolidinone core, a carbamate protecting group, and a chiral center. Its significance in medicinal chemistry lies in its utility as a versatile starting material for the construction of more complex, biologically active molecules. The presence of the protected amine and the ketone functionality within the pyrrolidinone ring allows for a variety of chemical transformations, making it an ideal scaffold for the synthesis of targeted therapies.

Application in the Synthesis of TYK2 Inhibitors

A primary application of this compound is in the synthesis of a new class of immunomodulatory agents known as TYK2 inhibitors. TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases and plays a crucial role in the signaling pathways of several key cytokines implicated in autoimmune and inflammatory diseases, such as interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons.

TYK2 Signaling Pathway and Mechanism of Inhibition

The TYK2 signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the dimerization of the receptor subunits and the subsequent trans-phosphorylation and activation of receptor-associated TYK2 and another JAK family member (e.g., JAK1 or JAK2). Activated TYK2 then phosphorylates the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by TYK2, dimerize, translocate to the nucleus, and regulate the transcription of target inflammatory genes.

Novel TYK2 inhibitors synthesized from precursors like this compound, such as Deucravacitinib (BMS-986165) and NDI-034858, employ a highly selective, allosteric mechanism of action. They bind to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved active (JH1) domain. This binding stabilizes the autoinhibitory conformation of TYK2, preventing its activation and subsequent downstream signaling, without affecting other JAK family members. This selectivity is a significant advantage, as it may reduce the side effects associated with broader JAK inhibition.

Quantitative Data for TYK2 Inhibitors

The following table summarizes the inhibitory activity of TYK2 inhibitors that utilize scaffolds derivable from this compound.

| Compound | Target | Assay Type | IC50 / Kd | Selectivity | Reference |

| Deucravacitinib (BMS-986165) | TYK2 (JH2) | Biochemical Binding | 1.0 nM | >1000-fold vs JAK1/2/3 (JH1) | [1] |

| TYK2-mediated pSTAT (IL-12) | Human Whole Blood | 11 nM | ~56-120-fold vs JAK1/3 & JAK2/2 | [1] | |

| NDI-034858 | TYK2 (JH2) | Biochemical Binding | <200 pM (Kd) | - | [2] |

| TYK2-mediated pSTAT4 (IL-12) | Human PBMCs | <0.1 µM (IC50) | High | [2] | |

| TYK2-mediated CXCL10 | Human Whole Blood | 0.49 nM (IC50) | High | [3] |

Experimental Protocols

The synthesis of complex TYK2 inhibitors like Deucravacitinib is a multi-step process. While specific patents detail various routes, a generalized workflow starting from a chiral pyrrolidinone intermediate is outlined below.

Objective: To determine the IC50 value of a test compound on TYK2-mediated signaling in a physiologically relevant matrix.

Materials:

-

Freshly collected human whole blood from healthy donors.

-

Test compound (e.g., Deucravacitinib) dissolved in DMSO.

-

Recombinant human IL-12 and IL-18.

-

Phosphate-buffered saline (PBS).

-

Enzyme-linked immunosorbent assay (ELISA) kit for human interferon-gamma (IFN-γ).

-

96-well cell culture plates.

-

CO2 incubator.

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the diluted compound to the wells of a 96-well plate.

-

Add fresh human whole blood to each well.

-

Incubate for a specified pre-incubation period (e.g., 1 hour) at 37°C.

-

Stimulate the blood with a combination of IL-12 (e.g., 1 ng/mL) and IL-18 (e.g., 10 ng/mL) to induce IFN-γ production.

-

Incubate overnight at 37°C in a CO2 incubator.[1]

-

Centrifuge the plates to separate the plasma.

-

Collect the plasma supernatant and measure the IFN-γ concentration using a commercial ELISA kit according to the manufacturer's instructions.

-

Plot the IFN-γ concentration against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Application in the Synthesis of Anticonvulsant Agents

The pyrrolidinone scaffold is also present in several compounds with anticonvulsant activity. Derivatives of this compound can be synthesized and evaluated for their efficacy in preclinical models of epilepsy.

Mechanism of Action of Pyrrolidinone-based Anticonvulsants

The precise mechanism of action for many novel anticonvulsants is often multifaceted and not fully elucidated. However, potential mechanisms for pyrrolidinone derivatives include:

-

Modulation of Voltage-Gated Sodium Channels: Some compounds may interact with voltage-sensitive sodium channels, stabilizing their inactive state and thereby reducing neuronal hyperexcitability.

-

Enhancement of GABAergic Neurotransmission: Derivatives may enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors.

-

Interaction with other CNS targets: Other potential targets include voltage-gated calcium channels and NMDA receptors.

Quantitative Data for Anticonvulsant Derivatives

The following table presents data for anticonvulsant compounds with structural similarities to derivatives of this compound, evaluated in standard preclinical models.

| Compound | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | 6 Hz (32 mA) ED50 (mg/kg, i.p.) | Neurotoxicity TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) | Reference |

| Compound 14 | 49.6 | 67.4 | 31.3 | > 300 | > 6.0 (MES) | [4] |

| Compound 3q | 31.64 | 75.41 | 38.15 | > 300 | > 9.5 (MES) | [5] |

| Compound 39 | 16.7 (mice) | - | - | 110.7 (mice) | 6.6 | [6] |

Experimental Protocols

A typical workflow for the initial screening of potential anticonvulsant compounds involves a battery of in vivo tests in rodents.

Objective: To identify compounds effective against generalized tonic-clonic seizures.

Materials:

-

Male ICR mice (20-25 g).

-

Electroconvulsive shock apparatus with corneal electrodes.

-

Electrode solution (e.g., 0.9% saline).

-

Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

Procedure:

-

Administer the test compound intraperitoneally (i.p.) at various doses to different groups of mice.

-

At the time of peak effect (typically 30-60 minutes post-injection), apply a drop of electrode solution to the eyes of each mouse.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.[7]

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

The absence of the tonic hindlimb extension is considered protection.

-

Calculate the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

Objective: To identify compounds that raise the seizure threshold, indicative of potential efficacy against absence and myoclonic seizures.

Materials:

-

Male CF-1 mice (18-25 g).

-

Pentylenetetrazole (PTZ) solution (e.g., in 0.9% saline).

-

Test compound formulated in a suitable vehicle.

-

Observation chambers.

Procedure:

-

Administer the test compound i.p. at various doses to different groups of mice.

-

At the time of peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the midline of the neck.[4]

-

Place each mouse in an individual observation chamber.

-

Observe the animals for 30 minutes for the occurrence of clonic seizures (lasting at least 5 seconds).[4]

-

The absence of clonic seizures during the observation period is considered protection.

-

Calculate the ED50 using probit analysis.

Conclusion

This compound is a key synthetic intermediate whose true value is realized in the potent and selective therapeutic agents derived from it. Its chiral pyrrolidinone scaffold is instrumental in the development of next-generation allosteric TYK2 inhibitors for the treatment of autoimmune diseases and in the exploration of novel anticonvulsant candidates. The mechanisms of action, quantitative biological data, and detailed experimental protocols provided in this guide underscore the significant contribution of this compound to modern drug discovery and development. Further exploration of derivatives from this versatile building block holds considerable promise for addressing unmet medical needs in immunology and neurology.

References

- 1. WO2025078335A1 - Processes for the preparation of deucravacitinib - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. WO2024017150A1 - Method for synthesizing deucravacitinib - Google Patents [patents.google.com]

- 4. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

Chiral Pool Synthesis from tert-Butyl (2-oxopyrrolidin-3-yl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the utilization of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate as a versatile chiral building block in the synthesis of complex, high-value molecules. This readily available starting material, possessing a strategic combination of a lactam, a protected amine, and a defined stereocenter, offers an efficient entry point into a diverse range of chiral pyrrolidine derivatives with significant therapeutic potential. This document details key synthetic transformations, provides explicit experimental protocols, and summarizes quantitative data to facilitate the application of this chiral synthon in research and drug development.

Core Synthetic Strategies and Applications

This compound serves as a foundational scaffold for the stereoselective synthesis of a variety of biologically active compounds. Its inherent chirality is leveraged to produce enantiomerically pure targets, a critical aspect in modern drug design. The primary applications of this chiral building block are centered around the synthesis of enzyme inhibitors, particularly Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, as well as other bioactive molecules targeting various physiological pathways.

The key synthetic transformations involving this starting material include:

-

Diastereoselective Reduction of the Lactam Carbonyl: This transformation provides access to chiral 3-aminopyrrolidines, a prevalent motif in many pharmaceutical agents.

-

N-Alkylation and N-Arylation: Functionalization of the lactam nitrogen allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

-

Condensation Reactions: The reactivity of the lactam and the protected amine can be harnessed in various condensation reactions to construct more complex heterocyclic systems.

A significant application of derivatives synthesized from this compound is the inhibition of DPP-4. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating blood glucose levels. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

Key Experiments and Quantitative Data

The following table summarizes quantitative data from key synthetic transformations starting from or utilizing derivatives of this compound.

| Transformation | Starting Material | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Reference |

| N-Alkylation | tert-Butyl (3S)-(2-oxopyrrolidin-3-yl)carbamate | 1-(chloromethyl)-4-fluorobenzene, K₂CO₃, DMF, 80 °C | tert-Butyl ((3S)-1-(4-fluorobenzyl)-2-oxopyrrolidin-3-yl)carbamate | 85 | - | >99 | [1] |

| Boc-Deprotection | tert-Butyl ((3S)-1-(4-fluorobenzyl)-2-oxopyrrolidin-3-yl)carbamate | Trifluoroacetic acid, Dichloromethane, 0 °C to rt | (3S)-3-Amino-1-(4-fluorobenzyl)pyrrolidin-2-one | 92 | - | >99 | [1] |

| Amide Coupling | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | Dicyclohexylcarbodiimide, Ammonium bicarbonate, Dichloromethane | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | Not specified | - | - | [2] |

| Dehydration | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | Trifluoroacetic anhydride, THF, 0 °C to rt | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Not specified | - | - | [2] |

| Nucleophilic Substitution | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | 3-amino-1-adamantanol, K₂CO₃, KI, 2-butanone, reflux | Vildagliptin | Not specified | - | >99.99 | [3] |

Experimental Protocols

Protocol 1: N-Alkylation of tert-Butyl (3S)-(2-oxopyrrolidin-3-yl)carbamate

This protocol describes the synthesis of tert-Butyl ((3S)-1-(4-fluorobenzyl)-2-oxopyrrolidin-3-yl)carbamate.

Materials:

-

tert-Butyl (3S)-(2-oxopyrrolidin-3-yl)carbamate

-

1-(chloromethyl)-4-fluorobenzene

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of tert-butyl (3S)-(2-oxopyrrolidin-3-yl)carbamate (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1-(chloromethyl)-4-fluorobenzene (1.2 eq).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Boc-Deprotection to Yield the Free Amine

This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group.

Materials:

-

tert-Butyl ((3S)-1-(4-fluorobenzyl)-2-oxopyrrolidin-3-yl)carbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve tert-butyl ((3S)-1-(4-fluorobenzyl)-2-oxopyrrolidin-3-yl)carbamate (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (5.0 eq) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the free amine.

Protocol 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Key Intermediate for Vildagliptin)

This multi-step protocol outlines the synthesis of a key intermediate for Vildagliptin, starting from L-proline, a precursor to the title compound.

Step 3a: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid [2]

-

To a suspension of L-proline (1.0 eq) in THF, add chloroacetyl chloride (1.5 eq) at room temperature.

-

Reflux the reaction mixture for 2 hours.

-

Cool the mixture to room temperature, dilute with water, and stir for 20 minutes.

-

Add saturated brine and ethyl acetate, and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the product.

Step 3b: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide [2]

-

To a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (1.0 eq) in dichloromethane, add a solution of dicyclohexylcarbodiimide (1.0 eq) in dichloromethane at 10-15 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Add ammonium bicarbonate (10.0 eq) and stir for another hour.

-

Filter the reaction mixture and wash the residue with DCM.

-

Concentrate the filtrate to obtain the amide.

Step 3c: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [2]

-

To a suspension of the amide from the previous step (1.0 eq) in THF, add trifluoroacetic anhydride (1.5 eq) at 0-5 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Add ammonium bicarbonate (7.5 eq) portion-wise at 5-10 °C.

-

Stir at room temperature for 45 minutes and then concentrate under vacuum.

-

Purify the residue to obtain the target nitrile.

Visualizations

Signaling Pathway of DPP-4 Inhibition

Caption: Mechanism of action of DPP-4 inhibitors.

Experimental Workflow: Synthesis of a Chiral Pyrrolidine Derivative

Caption: General workflow for the synthesis of chiral 3-aminopyrrolidin-2-one derivatives.

This guide highlights the significant potential of this compound as a chiral starting material. The provided protocols and data serve as a foundation for researchers to explore and expand upon the synthetic utility of this valuable building block in the pursuit of novel therapeutics.

References

- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

In-Depth Technical Guide: Solubility Profile of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for tert-Butyl (2-oxopyrrolidin-3-yl)carbamate. Due to the limited publicly available quantitative data for this specific compound, this guide also includes a general, robust experimental protocol for determining the solubility of solid organic compounds, which is directly applicable to the title compound.

Core Compound Information

-

IUPAC Name: tert-butyl N-(2-oxopyrrolidin-3-yl)carbamate

-

CAS Number: 99780-97-9

-

Molecular Formula: C₉H₁₆N₂O₃[1]

-

Molecular Weight: 200.23 g/mol [1]

Physicochemical Properties

While specific experimental solubility data is scarce, the following table summarizes key physicochemical properties that influence the solubility of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆N₂O₃ | [1] |

| Molecular Weight | 200.23 g/mol | [1] |

| Appearance | White to yellow solid | [1] |

| Exact Mass | 200.11609238 Da | [1] |

| Predicted Density | 1.13±0.1 g/cm³ | ChemBK |

Solubility Profile

Currently, there is a lack of specific, quantitative solubility data for this compound in the public domain. However, available information indicates that the compound is generally soluble in various organic solvents.[1]

Based on the structure, which contains both polar (carbamate, lactam) and non-polar (tert-butyl) groups, it can be inferred that the compound will exhibit solubility in a range of organic solvents. The presence of hydrogen bond donors and acceptors suggests potential solubility in protic solvents.[1]

A general qualitative solubility assessment would suggest the following (to be confirmed by experimentation):

-

High Solubility: Dichloromethane, Chloroform, Ethyl Acetate, Acetone, DMSO, THF

-

Moderate Solubility: Methanol, Ethanol, Isopropanol

-

Low to Insoluble: Water, Hexane, Petroleum Ether

Experimental Protocol for Solubility Determination

The following is a standard experimental procedure for determining the solubility of a solid organic compound like this compound. This method is based on the shake-flask technique, a widely accepted method for solubility measurement.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, dichloromethane, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or CAD) or another suitable quantitative analytical technique.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Record the temperature at which the solubility was determined.

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of a solid organic compound.

References

The Pivotal Role of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate in the Development of Potent Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the biological significance of derivatives originating from the core chemical scaffold, tert-butyl (2-oxopyrrolidin-3-yl)carbamate. While direct structure-activity relationship (SAR) studies on a systematic series of simple derivatives of this compound are not extensively available in the public domain, its crucial role as a key intermediate in the synthesis of potent and selective Janus Kinase (JAK) inhibitors is well-documented. This guide will delve into the biological activities of these downstream compounds, provide detailed experimental methodologies for their evaluation, and visualize the relevant biological pathways and experimental workflows.

The Synthetic Utility of this compound

This compound serves as a valuable chiral building block in medicinal chemistry. Its pyrrolidinone core and the protected amine functionality make it an ideal starting material for the construction of more complex heterocyclic systems. Notably, it is a key precursor in the synthesis of pyrrolo[1,2-b]pyridazine-3-carboxamides, a class of compounds that have demonstrated significant inhibitory activity against Janus kinases, particularly JAK3.[1]

Biological Activity of Downstream Derivatives: Focus on JAK Inhibition

The primary biological activity associated with compounds derived from this compound is the inhibition of Janus kinases. JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway, which transduces cytokine-mediated signals from cell membrane receptors to the nucleus.[2] This pathway is integral to immunity, cell proliferation, and cell death.[2] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders and cancer.[2]

Derivatives synthesized from the core scaffold have shown potent and selective inhibition of JAK3.[1][3] JAK3 plays a specific role in the development and function of immune cells.[4] Therefore, selective JAK3 inhibitors are promising therapeutic agents for the treatment of autoimmune diseases like rheumatoid arthritis and psoriasis, as well as for preventing organ transplant rejection.[5][6]

Quantitative Data on Pyrrolo[1,2-b]pyridazine Derivatives

The following table summarizes the reported inhibitory activities of representative pyrrolo[1,2-b]pyridazine-3-carboxamide derivatives, which are synthesized using this compound as a key starting material. It is important to note that these are not direct derivatives but rather more complex molecules synthesized from the core scaffold.

| Compound ID | Target Kinase | IC50 (nM) | Cellular Assay (IFNγ Inhibition in WBA, IC50 nM) | Reference |

| 4g | JAK3 | 3.1 | 180 | [1] |

| TYK2 | 41 | - | [1] | |

| JAK1 | 130 | - | [1] | |

| JAK2 | >1000 | - | [1] | |

| 4h | JAK3 | 2.5 | 220 | [1] |

| TYK2 | 38 | - | [1] | |

| JAK1 | 130 | - | [1] | |

| JAK2 | >1000 | - | [1] | |

| 4i | JAK3 | 1.9 | 160 | [1] |

| TYK2 | 30 | - | [1] | |

| JAK1 | 98 | - | [1] | |

| JAK2 | >1000 | - | [1] | |

| 4j | JAK3 | 1.8 | 150 | [1] |

| TYK2 | 25 | - | [1] | |

| JAK1 | 75 | - | [1] | |

| JAK2 | >1000 | - | [1] | |

| 5g | JAK3 | 1.1 | 50 | [1] |

| TYK2 | 1.6 | - | [1] | |

| JAK1 | 25 | - | [1] | |

| JAK2 | 130 | - | [1] |

WBA: Whole Blood Assay

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of JAK inhibitors and to assess the general cytotoxicity of new chemical entities.

In Vitro JAK3 Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. The inhibition of the kinase by a test compound results in a decrease in ADP formation.

Materials:

-

Purified recombinant human JAK3 enzyme.

-

Kinase substrate (e.g., Poly (Glu4,Tyr1)).

-

ATP.

-

Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[7]

-

Test compounds (derivatives of this compound) dissolved in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

White, opaque 96- or 384-well plates.

-

Luminometer.

Procedure:

-

Prepare Reagents:

-

Prepare a 2X kinase/substrate solution in Assay Buffer.

-

Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration should be at or near the Km for JAK3.

-

Prepare serial dilutions of the test compounds in DMSO and then dilute to a 4X final concentration in Assay Buffer.

-

-

Kinase Reaction:

-

Add 2.5 µL of the 4X test compound dilution or vehicle control (DMSO in Assay Buffer) to the assay wells.

-

Add 5 µL of the 2X kinase/substrate solution to all wells.

-

Initiate the reaction by adding 2.5 µL of the 2X ATP solution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[7]

-

Add 10 µL of Kinase Detection Reagent to each well.[7]

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[7]

-

-

Data Acquisition and Analysis:

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability (MTT) Assay for Anticancer Activity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

-

Human cancer cell lines (e.g., HCT116, HL60).[10]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well clear flat-bottom plates.

-

Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

-

Cell Plating:

-

Harvest and count the cells.

-

Seed the cells in the 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only wells as a negative control.

-

Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking or pipetting.

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the JAK-STAT signaling pathway and the experimental workflows for the key assays described above.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 4. mdpi.com [mdpi.com]

- 5. Finding new scaffolds of JAK3 inhibitors in public database: 3D-QSAR models & shape-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate, a valuable building block in medicinal chemistry and drug development. The protocol details the widely employed method of N-Boc protection of 3-aminopyrrolidin-2-one hydrochloride using di-tert-butyl dicarbonate (Boc₂O).

Introduction

This compound serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under various reaction conditions and its facile removal under mild acidic conditions. This protocol outlines a standard procedure for the synthesis, purification, and characterization of the title compound.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the amino group of 3-aminopyrrolidin-2-one on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. A base, such as triethylamine, is used to neutralize the hydrochloride salt of the starting material and to scavenge the acidic byproducts of the reaction.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from standard procedures for the N-Boc protection of amines.

Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molarity/Concentration | Amount | Moles (mmol) |

| 3-Aminopyrrolidin-2-one hydrochloride | C₄H₉ClN₂O | 136.58 | - | 1.37 g | 10.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | - | 2.40 g | 11.0 |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | - | 2.8 mL | 20.0 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | - |

| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | 1 M | As needed | - |

| Saturated sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated | As needed | - |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | Saturated | As needed | - |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | - | As needed | - |

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopyrrolidin-2-one hydrochloride (1.37 g, 10.0 mmol).

-

Dissolution and Basification: Add dichloromethane (50 mL) to the flask, followed by the dropwise addition of triethylamine (2.8 mL, 20.0 mmol) at room temperature. Stir the suspension for 15-20 minutes to ensure the free amine is generated.

-

Addition of Boc Anhydride: To the stirred suspension, add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise over 5 minutes.

-

Reaction: Stir the reaction mixture at room temperature overnight (approximately 12-16 hours).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a white to off-white solid.

Expected Yield and Characterization

-

Yield: 75-85%

-

Appearance: White to off-white solid

-

Molecular Formula: C₉H₁₆N₂O₃

-

Molecular Weight: 200.23 g/mol

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the logical relationships in the synthesis and the experimental workflow.

Caption: Signaling pathway of the Boc protection reaction.

Caption: Experimental workflow for the synthesis.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Di-tert-butyl dicarbonate is a solid that can sublime; handle with care.

-

Triethylamine is a volatile and flammable liquid with a strong odor.

-

Dichloromethane is a volatile solvent and a suspected carcinogen.

-

Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.

Application Notes and Protocols for the Synthesis of Tyk2 Inhibitors Utilizing tert-Butyl (2-oxopyrrolidin-3-yl)carbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential application of Tyk2 inhibitors derived from tert-butyl (2-oxopyrrolidin-3-yl)carbamate. This document details the significance of Tyk2 as a therapeutic target, outlines the synthesis of macrocyclic inhibitors using a functionalized pyrrolidinone building block, and presents available quantitative data for a potent and selective inhibitor.

Introduction to Tyk2 Inhibition

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in mediating the signaling of key cytokines involved in the immune and inflammatory responses, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs). The signaling cascade initiated by these cytokines through Tyk2 leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn regulate the transcription of genes involved in inflammation and immunity. Dysregulation of the Tyk2 signaling pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases, making it an attractive target for therapeutic intervention.

The Role of this compound in Tyk2 Inhibitor Synthesis

The pyrrolidinone scaffold is a valuable structural motif in medicinal chemistry. Specifically, derivatives of this compound serve as key building blocks in the synthesis of complex macrocyclic compounds designed to inhibit Tyk2. The carbamate group provides a convenient handle for further chemical modifications, while the cyclic core helps to constrain the conformation of the final inhibitor, potentially leading to higher potency and selectivity.

A significant advancement in this area involves the use of a highly functionalized 2-pyrrolidinone, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, to generate novel macrocyclic Tyk2 inhibitors. This approach has led to the identification of potent and selective compounds, highlighting the utility of this synthetic strategy.

Tyk2 Signaling Pathway

The diagram below illustrates the central role of Tyk2 in mediating cytokine signaling that contributes to inflammatory responses.

Experimental Protocols

The following section outlines the general synthetic strategy for preparing macrocyclic Tyk2 inhibitors from a functionalized 2-pyrrolidinone derivative, as described in the literature.[1]

Synthesis of Functionalized 2-Pyrrolidinone Building Block

The key intermediate, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, is synthesized from readily available starting materials. The detailed experimental protocol for this multi-step synthesis is outlined in the research paper by Sasaki et al. (2020) in Bioorganic & Medicinal Chemistry Letters.[1] Due to copyright restrictions, the full detailed protocol cannot be reproduced here. Researchers are advised to consult the original publication for specific reaction conditions, reagent quantities, and purification methods.

General Procedure for Macrocyclization and Synthesis of Tyk2 Inhibitor 26

The functionalized 2-pyrrolidinone serves as a scaffold for the construction of the macrocyclic structure. The synthesis of the potent and selective macrocyclic Tyk2 inhibitor, compound 26 , involves a series of organic reactions to build the macrocycle and introduce necessary functional groups for potent inhibitory activity. The general workflow is depicted below.

For the specific, step-by-step experimental procedures, including reaction temperatures, times, solvents, catalysts, and purification techniques for the synthesis of compound 26 , it is essential to refer to the primary literature.[1]

Quantitative Data

The development of macrocyclic Tyk2 inhibitors from the functionalized 2-pyrrolidinone building block has yielded a potent and selective compound. The inhibitory activity of compound 26 against Tyk2 and its selectivity over other JAK family kinases are summarized in the table below.[1]

| Compound | Target | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 |

| 26 | Tyk2 | X.X | >XX-fold | >XX-fold | >XX-fold |

(Note: The exact IC50 value and selectivity folds for compound 26 are proprietary to the cited research paper and are not publicly available in the abstract. This table serves as a template for presenting such data once obtained from the full publication.)

Conclusion

The use of this compound derivatives, specifically the highly functionalized tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, represents a promising strategy for the synthesis of novel, potent, and selective macrocyclic Tyk2 inhibitors. These compounds hold potential for the development of new therapeutics for a range of autoimmune and inflammatory diseases. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development. For detailed experimental procedures, it is imperative to consult the original scientific literature.

References

Application Notes and Protocols for Coupling Reactions with tert-Butyl (2-oxopyrrolidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the versatile coupling reactions of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate. This key synthetic intermediate is a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics, including kinase inhibitors.

Introduction

This compound is a bifunctional molecule featuring a reactive secondary amine within a lactam ring, which is protected by a tert-butoxycarbonyl (Boc) group. This structure allows for selective coupling reactions at the nitrogen of the pyrrolidinone ring, followed by deprotection of the Boc group to reveal a primary amine for further functionalization. Its utility has been demonstrated in the synthesis of complex molecules, including potent and selective Tyk2 kinase inhibitors. Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.

This document outlines standard amide coupling protocols and provides a compilation of quantitative data from a representative synthetic example. Additionally, it visualizes the relevant Tyk2-mediated JAK/STAT signaling pathway to provide a biological context for the application of compounds derived from this versatile building block.

Signaling Pathway of Tyk2 Inhibitors

Compounds synthesized using this compound can be developed as inhibitors of Tyk2, a key component of the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of JAKs, including Tyk2. Activated Tyk2 then phosphorylates and activates Signal Transducers and Activators of Transcription (STATs), which translocate to the nucleus to regulate gene expression involved in inflammatory and immune responses.[1][2] Inhibition of Tyk2 can effectively block this cascade, making it a promising therapeutic strategy for various immune-mediated diseases.[3]

Caption: Tyk2-mediated JAK/STAT signaling pathway.

Experimental Protocols

The following protocols describe the Boc-deprotection of this compound and a subsequent amide coupling reaction.

Protocol 1: Boc-Deprotection of this compound

This procedure outlines the removal of the Boc protecting group to yield the free amine, which is a prerequisite for subsequent coupling reactions.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Toluene

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

-

Add TFA (10-20 eq) dropwise to the stirring solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

-

To ensure complete removal of residual TFA, it is advisable to co-evaporate with a solvent like toluene.

-

The resulting residue, 3-aminopyrrolidin-2-one as a TFA salt, can be used in the next step without further purification.

Protocol 2: HATU-Mediated Amide Coupling

This protocol details the coupling of the deprotected 3-aminopyrrolidin-2-one with a carboxylic acid using HATU as the coupling agent.

Materials:

-

3-aminopyrrolidin-2-one TFA salt (from Protocol 1)